molecular formula C10H15N5 B2618916 3-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propan-1-amine CAS No. 923206-26-2

3-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propan-1-amine

Cat. No.: B2618916
CAS No.: 923206-26-2
M. Wt: 205.265
InChI Key: YEHUTULGLDOWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propan-1-amine (CAS 923206-26-2) is a high-purity chemical compound supplied for research applications. With a molecular formula of C10H15N5 and a molecular weight of 205.26 g/mol, this triazolopyrimidine derivative is part of a class of fused heterocycles recognized for their significant potential in medicinal chemistry . The structural resemblance of the triazolopyrimidine core to purine allows it to act as a bio-isostere, which can support desirable physicochemical properties and is a key feature in the design of novel bioactive molecules . Researchers are exploring triazolopyrimidine derivatives like this compound for a range of biological activities, with published studies highlighting their promise in antimicrobial research, particularly against Gram-positive and Gram-negative bacteria . The compound is offered with a guaranteed purity of 98.0% and is intended for use in laboratory research only . This product is strictly for research purposes and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

3-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1-7-6-8(2)15-9(4-3-5-11)13-14-10(15)12-7/h6H,3-5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHUTULGLDOWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)CCCN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dimethyl-1,2,4-triazole with a suitable aldehyde or ketone, followed by cyclization to form the triazolopyrimidine ring . The reaction is often carried out in the presence of a catalyst and under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can improve the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development.

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyrimidines possess antimicrobial properties. For instance, compounds structurally related to 3-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propan-1-amine have shown inhibitory effects against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundTBDTBD

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, in studies involving MCF-7 breast cancer cells, the compound exhibited an IC₅₀ value of approximately 25 µM after 48 hours of treatment. This suggests moderate cytotoxicity that warrants further exploration for potential anticancer applications.

Case Study: MCF-7 Breast Cancer Cells

  • IC₅₀ Value : ~25 µM
  • Mechanism : Induction of apoptosis via caspase pathway activation.

Anti-inflammatory Effects

Compounds similar to this compound have been noted to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Enzyme Inhibition Potential

The structure of this compound suggests it may act as an inhibitor for enzymes involved in metabolic pathways. Its similarity to known enzyme inhibitors indicates possible interactions with targets such as cyclooxygenase (COX) or lipoxygenase (LOX), which play critical roles in inflammation and pain pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of triazolo-pyrimidine derivatives:

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of triazolo-pyrimidine derivatives against various cancer cell lines.
  • Antimicrobial Studies : Research published in the European Journal of Medicinal Chemistry demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Inflammatory Response Modulation : Investigations into the anti-inflammatory effects have shown promise in reducing symptoms associated with chronic inflammatory conditions.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the triazolopyrimidine core or related heterocyclic systems, focusing on structural variations, physicochemical properties, and inferred biological implications.

Triazolopyrimidine Derivatives with Modified Amine Side Chains

  • Compound : (5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methylamine (sc-351072)
    • Structural Difference : Shorter amine side chain (methylamine vs. propan-1-amine).
    • Implications : Reduced chain length may decrease solubility in polar solvents and alter binding affinity to hydrophobic enzyme pockets .
  • Compound : 1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine dihydrochloride (sc-333088)
    • Structural Difference : Extended branched amine chain (3-methylbutan-1-amine) and dihydrochloride salt form.
    • Implications : Enhanced solubility due to hydrochloride salt; bulky substituent may sterically hinder target engagement compared to the linear propan-1-amine chain .

Triazolopyridine Analogs

  • Compound: 3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine dihydrochloride (CID 47003546) Structural Difference: Saturated pyridine ring (vs. dimethyl-substituted pyrimidine).

Triazolopyrazine Derivatives from Patent Literature

  • Compounds: {3-[(3S,4R)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidin-1-yl]-oxetan-3-yl}-acetonitrile 5-((1R,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentylamino)pyrazine-2-carbonitrile Structural Differences: Pyrazine core (vs. pyrimidine), cyclopentyl/oxetane substituents, and nitrile functional groups. Bulky substituents like cyclopentyl may improve target binding but reduce bioavailability .

Pyrazolotriazolopyrimidine Isomers

  • Compounds : Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives (e.g., compounds 7 and 9)
    • Structural Differences : Isomeric triazolo-pyrimidine fusion (positional shifts in ring junctions).
    • Implications : Altered isomerization behavior under reaction conditions (e.g., acid/base-mediated rearrangements) may affect synthetic scalability and stability .

Comparative Data Table

Compound Name Core Structure Key Substituents Potential Biological Implications References
3-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propan-1-amine Triazolopyrimidine 5,7-Dimethyl; propan-1-amine Kinase inhibition, anticancer research
(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methylamine Triazolopyrimidine 5,7-Dimethyl; methylamine Reduced solubility vs. target compound
3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine Triazolopyridine Saturated pyridine; propan-1-amine Improved metabolic stability
{3-[(3S,4R)-3-Ethyl-4-(6H-pyrrolo[...]pyrazin-1-yl)-pyrrolidin-1-yl]-oxetan-3-yl}-acetonitrile Triazolopyrazine Oxetane; nitrile; pyrrolidine Enhanced kinase selectivity
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives Pyrazolotriazolopyrimidine Variable aryl/alkyl groups Sensitivity to isomerization conditions

Key Research Findings and Implications

  • Solubility and Bioavailability : The propan-1-amine chain in the target compound likely offers a balance between hydrophilicity and membrane permeability compared to shorter (methylamine) or bulkier (3-methylbutan-1-amine) analogs .
  • Electronic Effects : The dimethyl-substituted pyrimidine core enhances electron-deficient character, favoring interactions with ATP-binding pockets in kinases, whereas pyrazine-based analogs (e.g., patent compounds) may target alternative residues .
  • Synthetic Challenges : Isomerization observed in pyrazolotriazolopyrimidines (e.g., compound 7→6) underscores the need for controlled reaction conditions to avoid undesired byproducts .

Biological Activity

3-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propan-1-amine is a synthetic compound belonging to the triazolopyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C10H15N5 with a molecular weight of 205.26 g/mol. The structure features a triazolopyrimidine core that is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazolopyrimidine core can inhibit enzyme activity by binding to active sites, leading to therapeutic effects. These interactions are crucial for the compound's anticancer and antimicrobial properties.

Anticancer Properties

Recent studies have demonstrated that derivatives of triazolopyrimidine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • In vitro Studies : In one study, compounds similar to this compound showed IC50 values ranging from 0.20 μM to 2.58 μM against different cancer cell lines including HeLa and MCF7 .
  • Selectivity : The selectivity for cancer cells over normal cells was notable; for example, certain derivatives exhibited toxicity levels approximately 400-fold less than their effects on cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad Spectrum Activity : Research indicates that triazolopyrimidine derivatives possess broad-spectrum antimicrobial activity against various microbial strains .
  • Mechanism : The mechanism often involves disrupting microbial cell wall synthesis or inhibiting specific metabolic pathways critical for microbial survival.

Case Studies and Research Findings

StudyCompound TestedCell LineIC50 (μM)Notes
Triazolopyrimidine DerivativeHeLa0.126Significant antiproliferative effect
Similar CompoundMCF70.071Highly effective compared to doxorubicin
3-(5,7-Dimethyl...)Various0.20–2.58Broad spectrum against multiple cancers

Discussion

The biological activity of this compound demonstrates promising potential in both anticancer and antimicrobial applications. The ability to selectively target cancer cells while exhibiting lower toxicity towards normal cells is particularly noteworthy for future therapeutic developments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propan-1-amine?

  • Methodological Answer : Synthesis typically involves cyclization of triazole precursors with substituted pyrimidines under controlled conditions. For example, copper-catalyzed coupling reactions (e.g., using cesium carbonate as a base in DMSO at 35°C for 48 hours) are effective for analogous triazolo-pyrimidine derivatives . Purification often employs column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. Confirmation of purity (>98%) is achieved via HPLC, while structural validation uses 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS (e.g., ESI-MS for molecular ion peaks) .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

  • Methodological Answer : Follow occupational exposure guidelines (e.g., GBZ 2.1-2007) for air quality control. Use engineering controls (ventilation, closed systems) and personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and full-face respirators for airborne particulates . Emergency protocols require access to safety showers, eyewash stations, and spill containment kits. Toxicity data should be cross-referenced with PubChem or OECD databases .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts. Cytotoxicity can be assessed via MTT or resazurin assays in cell lines (e.g., HeLa or HEK293). For antimicrobial activity, use microdilution methods against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) with MIC determinations .

Advanced Research Questions

Q. How to design experiments to analyze structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : Use a split-plot design with variations in substituents (e.g., methyl, trifluoromethyl groups) and reaction conditions. Employ multivariate analysis (PCA or PLS) to correlate electronic (Hammett σ) and steric (Taft parameters) properties with bioactivity. Crystallographic data (e.g., X-ray for hydrogen bonding motifs) and DFT calculations (B3LYP/6-311G(d,p)) can validate SAR hypotheses .

Q. How to resolve contradictions between experimental data and computational predictions for this compound’s reactivity?

  • Methodological Answer : Discrepancies in reaction yields or regioselectivity may arise from solvent effects or transition-state stabilization. Use ab initio molecular dynamics (AIMD) to simulate reaction pathways, and compare with experimental kinetics (e.g., Arrhenius plots). For spectral mismatches (e.g., 1H NMR^1 \text{H NMR}), re-optimize DFT geometries with implicit solvation models (e.g., COSMO) .

Q. What advanced techniques confirm the compound’s molecular conformation and electronic properties?

  • Methodological Answer : Single-crystal X-ray diffraction reveals intramolecular interactions (e.g., C–H⋯N hydrogen bonds) and packing motifs. Pair with Hirshfeld surface analysis for intermolecular interactions. Electrostatic potential (MEP) maps and HOMO-LUMO gaps from DFT identify nucleophilic/electrophilic sites, while Mulliken charges quantify atomic reactivity .

Q. How to investigate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer : Use stopped-flow kinetics to measure binding constants (KdK_d) and IC50_{50} values. Docking simulations (AutoDock Vina) with protein crystal structures (e.g., PDB entries) predict binding poses. Validate with mutagenesis studies (e.g., alanine scanning) and isothermal titration calorimetry (ITC) for thermodynamic profiles (ΔH\Delta H, ΔS\Delta S) .

Q. What methodologies assess the environmental fate of this compound in ecological studies?

  • Methodological Answer : Follow OECD guidelines for abiotic degradation (hydrolysis, photolysis) under controlled pH and UV conditions. Biodegradation assays use activated sludge or soil microcosms with LC-MS/MS quantification. Ecotoxicity is evaluated via Daphnia magna acute toxicity tests and algal growth inhibition assays. QSAR models predict bioaccumulation potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.